4-Chloro-2-(thiophen-2-yl)benzofuro[3,2-d]pyrimidine
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Overview
Description
4-Chloro-2-(thiophen-2-yl)benzofuro[3,2-d]pyrimidine is a heterocyclic compound that contains a benzofuro[3,2-d]pyrimidine core with a chlorine atom at the 4-position and a thiophene ring at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(thiophen-2-yl)benzofuro[3,2-d]pyrimidine typically involves the following steps:
Formation of the Benzofuro[3,2-d]pyrimidine Core: This can be achieved through an annulation reaction of aurone-derived α,β-unsaturated imines and activated terminal alkynes mediated by triethylamine.
Introduction of the Chlorine Atom: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Attachment of the Thiophene Ring: The thiophene ring can be introduced through a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, using a thiophene boronic acid derivative and a suitable palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(thiophen-2-yl)benzofuro[3,2-d]pyrimidine can undergo various types of chemical reactions, including:
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, palladium catalysts.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Amino derivatives, thiol derivatives.
Scientific Research Applications
4-Chloro-2-(thiophen-2-yl)benzofuro[3,2-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photovoltaic devices.
Biological Studies: It is used in studies to understand the interactions between heterocyclic compounds and biological macromolecules.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(thiophen-2-yl)benzofuro[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methylbenzofuro[3,2-d]pyrimidine: Similar core structure but with a methyl group instead of a thiophene ring.
4-Chloro-6-bromothieno[3,2-d]pyrimidine: Contains a bromine atom and a thieno ring.
4-Chloro-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidine: Contains a dimethylphenyl group and a thieno ring.
Uniqueness
4-Chloro-2-(thiophen-2-yl)benzofuro[3,2-d]pyrimidine is unique due to the presence of both a thiophene ring and a benzofuro[3,2-d]pyrimidine core, which imparts distinct electronic and steric properties. This makes it a valuable compound for exploring new chemical reactivities and biological activities.
Properties
Molecular Formula |
C14H7ClN2OS |
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Molecular Weight |
286.7 g/mol |
IUPAC Name |
4-chloro-2-thiophen-2-yl-[1]benzofuro[3,2-d]pyrimidine |
InChI |
InChI=1S/C14H7ClN2OS/c15-13-12-11(8-4-1-2-5-9(8)18-12)16-14(17-13)10-6-3-7-19-10/h1-7H |
InChI Key |
NAUKIWKPPKLZCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=NC(=N3)C4=CC=CS4)Cl |
Origin of Product |
United States |
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